
Mioflazine
Übersicht
Beschreibung
Mioflazin ist ein Nukleosid-Transporthämmer, der hinsichtlich seiner potenziellen schützenden Wirkungen gegen ischämische Schäden untersucht wurde. Es ist bekannt für seine Fähigkeit, die Aufnahme von Nukleosiden zu hemmen, die für verschiedene zelluläre Prozesse unerlässlich sind .
Herstellungsmethoden
Die Synthese von Mioflazin umfasst mehrere Schritte, einschließlich der Herstellung von Zwischenprodukten und deren anschließenden Reaktionen zur Bildung des Endprodukts. Eine gängige Methode beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um Mioflazin zu erhalten. Die industrielle Produktion von Mioflazin beinhaltet typischerweise die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
The synthesis of mioflazine involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the reaction of specific starting materials under controlled conditions to yield this compound. The industrial production of this compound typically involves optimizing these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Mioflazin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects
Mechanism of Action
Mioflazine is known to interact with the sarcolemma of cardiac cells, which enhances myocardial protection during ischemic events. Research indicates that this compound preserves cellular energy levels and improves recovery post-ischemia by maintaining ATP levels and the ATP/ADP ratio, essential for cardiac function .
Case Studies
- Animal Studies : In a study involving Beagle dogs subjected to normothermic global myocardial ischemia, oral pretreatment with this compound resulted in complete functional recovery in 17 out of 20 treated animals, compared to only one control animal that could be weaned from extracorporeal bypass. Biochemical analyses showed significant preservation of purines and ATP levels in treated animals .
- Fetal Lamb Studies : Another study examined the effects of this compound (referred to as R-75231) on fetal lambs during severe asphyxia. The treated group exhibited enhanced myocardial blood flow and improved survival rates compared to controls, suggesting its utility in protecting against ischemic damage in vulnerable populations .
Clinical Implications
Potential Therapeutic Uses
this compound's cardioprotective properties suggest several clinical applications:
- Acute Myocardial Infarction : Its ability to preserve myocardial energy stores may make it a candidate for acute treatment protocols.
- Heart Failure Management : Given its lack of inotropic effects while providing protective benefits, this compound could be explored for use in heart failure patients who require stabilization without increased cardiac workload .
Research Findings Summary
Wirkmechanismus
Mioflazine exerts its effects by inhibiting the transport of nucleosides across cell membranes. This inhibition is achieved by binding to specific transport proteins, thereby preventing the uptake of nucleosides into cells . The molecular targets of this compound include nucleoside transporters, which are essential for the transport of nucleosides across cell membranes . By inhibiting these transporters, this compound can modulate various cellular processes that depend on nucleoside uptake .
Vergleich Mit ähnlichen Verbindungen
Mioflazin ähnelt anderen Nukleosid-Transporthämmern wie Dilazep und 6-(4-Nitrobenzylmercapto)purin-Ribonukleosid (NBMPR) . Mioflazin hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. So hat sich Mioflazin in bestimmten Tiermodellen, wie z. B. Primaten, als wirksamer erwiesen als andere Nukleosid-Transporthämmer . Dies macht Mioflazin zu einem wertvollen Werkzeug für die Untersuchung des Nukleosidtransports und seiner Hemmung bei verschiedenen Arten .
Referenzen
Biologische Aktivität
Mioflazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of cardiovascular and neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.
This compound primarily acts as a nucleoside transport inhibitor , specifically targeting the equilibrative nucleoside transporters (ENTs). These transporters play a crucial role in the uptake and release of adenosine, a signaling molecule involved in various physiological processes. By inhibiting ENT1 and ENT2, this compound increases extracellular adenosine levels, which can enhance adenosine receptor signaling pathways.
Key Findings:
- Inhibition of ENT1 : Studies have shown that this compound effectively inhibits ENT1, leading to increased adenosine concentration in the extracellular space. This action can potentiate the effects of adenosine on its receptors, which are involved in cardioprotection and neuroprotection .
- Impact on Cardiovascular Function : Increased adenosine levels can lead to vasodilation and improved myocardial blood flow, which is beneficial during ischemic events .
Biological Effects
This compound's biological activity extends across various systems:
- Cardiovascular System : this compound has been shown to improve outcomes in models of cardiac ischemia by enhancing myocardial blood flow through adenosine-mediated mechanisms. In animal studies, treatment with this compound resulted in significantly improved survival rates following induced ischemic conditions .
- Neurological Effects : The compound has demonstrated neuroprotective effects in models of neurodegeneration. By increasing adenosine availability, this compound may help mitigate excitotoxicity associated with conditions such as stroke or traumatic brain injury .
Case Studies
Several studies have documented the effects of this compound in both animal models and clinical settings:
-
Cardiac Ischemia Model :
- In a study involving fetal lambs subjected to severe asphyxia, those treated with this compound exhibited enhanced myocardial blood flow and improved recovery rates compared to controls. The treated group showed a higher survival rate post-asphyxia due to better oxygenation and nutrient delivery facilitated by increased adenosine levels .
- Neuroprotection :
Data Tables
The following table summarizes key findings from studies on this compound:
Eigenschaften
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXFUOAKGNJSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30Cl2F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868521 | |
Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79467-23-5 | |
Record name | Mioflazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79467-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mioflazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIOFLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YF140A099 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.